molecular formula C8H7N3O3 B1593086 6-Methoxy-4-nitro-1H-indazole CAS No. 1000341-08-1

6-Methoxy-4-nitro-1H-indazole

Cat. No.: B1593086
CAS No.: 1000341-08-1
M. Wt: 193.16 g/mol
InChI Key: ACUQZJBBTADFHU-UHFFFAOYSA-N
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Description

6-Methoxy-4-nitro-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various medicinal applications . The compound features a fused benzene and pyrazole ring system, with a methoxy group at the 6-position and a nitro group at the 4-position.

Mechanism of Action

6-Methoxy-4-nitro-1H-indazole: primarily targets specific enzymes or receptors within the biological system. Although precise information on its specific targets is limited, we can explore related compounds and infer potential interactions.

Biochemical Pathways

Indazoles, including This compound , have diverse medicinal applications. They are known for their antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . These effects may result from interactions with specific cellular pathways, such as kinase signaling cascades or other intracellular processes.

Action Environment

Environmental factors, such as pH, temperature, and coexisting molecules, influence the compound’s stability and efficacy. For instance, degradation under specific conditions may affect its therapeutic potential.

: Rai, G. S., & Maru, J. J. (2020). Recent synthetic approaches to 1H- and 2H-indazoles. Chemistry of Heterocyclic Compounds, 56(9), 973–975. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-nitro-1H-indazole typically involves the nitration of 6-methoxyindazole. This can be achieved through the reaction of 6-methoxyindazole with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require controlled temperatures to prevent over-nitration and degradation of the product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, ensuring consistent product quality and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-4-nitro-1H-indazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methoxy-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUQZJBBTADFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646929
Record name 6-Methoxy-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-08-1
Record name 6-Methoxy-4-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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